2-Propyl-4,7-dihydro-1,3-dioxepine fundamental properties
2-Propyl-4,7-dihydro-1,3-dioxepine fundamental properties
An In-depth Technical Guide to 2-Propyl-4,7-dihydro-1,3-dioxepine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propyl-4,7-dihydro-1,3-dioxepine (CAS No. 4469-34-5), a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Significance
2-Propyl-4,7-dihydro-1,3-dioxepine is a seven-membered cyclic acetal. Its structure incorporates a propyl group at the 2-position, two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6 of the ring.[1] This unique combination of a stable acetal and a reactive olefin within a flexible seven-membered ring makes it a valuable and versatile building block in modern organic synthesis.[1]
With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a key intermediate for constructing more complex molecular architectures.[1][2] It is primarily utilized in research and development, particularly in the synthesis of biologically active compounds and as an analytical standard for methods like High-Performance Liquid Chromatography (HPLC).[1][3]
Physicochemical and Spectroscopic Data
The fundamental properties of 2-Propyl-4,7-dihydro-1,3-dioxepine are summarized below. This data is critical for designing experimental conditions, predicting reactivity, and ensuring proper handling.
| Property | Value | Source |
| CAS Number | 4469-34-5 | [2][4] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2][4] |
| Appearance | Colorless or slight yellow liquid | [3] |
| Boiling Point | 187.6 °C at 760 mmHg | [5] |
| Density | 0.925 g/cm³ | [5] |
| Flash Point | 61.5 °C | [5] |
| Refractive Index | 1.431 | [5] |
| Solubility | Soluble in most organic solvents | [3] |
| PSA (Polar Surface Area) | 18.46 Ų | [5] |
| XLogP3 | 1.71560 | [5] |
Note: Spectroscopic data such as NMR, IR, and Mass Spec are crucial for structure verification. While specific spectra are vendor-dependent, related dioxepine structures show characteristic signals that can be referenced for quality control.[6][7]
Synthesis and Chemical Reactivity
The synthetic utility of 2-Propyl-4,7-dihydro-1,3-dioxepine stems from its straightforward preparation and the distinct reactivity of its functional groups.
Primary Synthetic Pathway: Acid-Catalyzed Acetalization
The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the target molecule, this involves the reaction with butyraldehyde.
Causality of Experimental Design: This reaction is a classic equilibrium-driven acetal formation. The use of an acid catalyst (e.g., p-toluenesulfonic acid) is essential to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. To drive the reaction to completion, water, the byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.
Caption: Acid-catalyzed synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.
Core Reactivity: A Duality of Function
The molecule's structure offers two primary sites for chemical manipulation: the acetal linkage and the carbon-carbon double bond.[1] This duality allows for sequential or orthogonal chemical transformations.
-
Acetal Hydrolysis: The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent diol and aldehyde under aqueous acidic conditions. This property makes the dioxepine ring a useful protecting group for the cis-diol functionality.
-
Alkene Transformations: The double bond is susceptible to a variety of addition reactions.[1] Key transformations include:
-
Hydrogenation: Catalytic hydrogenation (e.g., with Pd/C) reduces the double bond to yield the corresponding saturated 2-propyl-1,3-dioxepane.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms the epoxide, a versatile intermediate for further functionalization.
-
Hydroformylation: Dioxepine derivatives can undergo hydroformylation to introduce aldehyde functionalities.[8][9]
-
Caption: Key reaction pathways for 2-Propyl-4,7-dihydro-1,3-dioxepine.
Applications in Research and Drug Development
While not an active pharmaceutical ingredient itself, 2-Propyl-4,7-dihydro-1,3-dioxepine is a valuable tool in the synthesis pipeline.
-
Synthetic Building Block: Its primary role is as a versatile intermediate.[1] The dioxepine scaffold is a structural motif found in some complex natural products and can be manipulated to create diverse molecular libraries for screening.
-
Intermediate for Vitamin B6: The compound is cited as a key intermediate for the production of Vitamin B6, highlighting its industrial relevance.[3]
-
Polymer and Materials Science: Dioxepines can be used to prepare polymers and coating materials, and also serve as components in liquid crystal monomers.[3]
-
Flavor and Fragrance: Related 4,7-dihydro-1,3-dioxepine structures are patented for use as flavor and fragrance agents, imparting earthy and vegetable-like notes.[10]
The broader class of compounds containing a dioxepine or related oxepine ring is pharmaceutically significant. For example, Doxepin is a well-known tricyclic antidepressant, demonstrating the utility of this core heterocyclic system in medicinal chemistry.[11][12]
Exemplary Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing the causality behind each step.
Protocol 1: Synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine
Objective: To synthesize the title compound via acid-catalyzed acetalization.
Reagents & Equipment:
-
cis-2-Butene-1,4-diol
-
Butyraldehyde
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Setup: Assemble a dry round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Charging Reagents: To the flask, add toluene (solvent), cis-2-butene-1,4-diol (1.0 eq), and butyraldehyde (1.1 eq). The slight excess of the aldehyde helps drive the reaction forward.
-
Catalysis: Add a catalytic amount of p-TSA (approx. 0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Quench the catalyst by washing the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. This neutralizes the acid and prevents product degradation.
-
Extraction & Drying: Wash the organic layer subsequently with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure 2-Propyl-4,7-dihydro-1,3-dioxepine as a colorless liquid.
Protocol 2: Use as an HPLC Analytical Standard
Objective: To prepare a stock solution for use as a reference standard in HPLC analysis.
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of high-purity 2-Propyl-4,7-dihydro-1,3-dioxepine into a 10 mL volumetric flask.
-
Dissolution: Dissolve the compound in HPLC-grade acetonitrile (or another appropriate solvent system compatible with the mobile phase) and fill to the mark. This creates a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, etc.). These standards are then injected into the HPLC system to quantify the analyte in unknown samples.
Safety and Handling
Proper handling is essential when working with this chemical. It is intended for research purposes only and is not for human or veterinary use.[1]
GHS Hazard Information: [1][4]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Safe Handling Precautions:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[5]
-
Avoid Contact: Avoid contact with skin and eyes.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[1]
References
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(Z)-Doxepin | C19H21NO | CID 667468 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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4,7-Dihydro-2,2-dimethyl-1,3-dioxepin - PubChem. National Center for Biotechnology Information. Available at: [Link]
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CAS No : 4469-34-5 | Product Name : 2-Propyl-4,7-dihydro-1,3-dioxepine | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem. National Center for Biotechnology Information. Available at: [Link]
- DE2407863B2 - 4,7-DIHYDRO-1,3-DIOXEPINE AND THE PROCESS FOR THEIR MANUFACTURING AND THEIR USE AS A FLAVOR OR FRAGRANCE - Google Patents. Google Patents.
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Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
Doxepin | C19H21NO | CID 3158 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
cis-4,7-Dihydro-1,3-dioxepin, | 310336-5G - Scientific Laboratory Supplies. Scientific Laboratory Supplies. Available at: [Link]
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